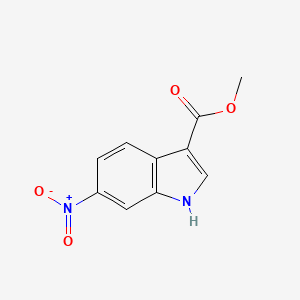

Methyl 6-nitro-1H-indole-3-carboxylate

Description

BenchChem offers high-quality Methyl 6-nitro-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-nitro-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-nitro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-4-6(12(14)15)2-3-7(8)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUDKWNUIUBVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455074 | |

| Record name | Methyl 6-nitro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109175-09-9 | |

| Record name | 1H-Indole-3-carboxylic acid, 6-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109175-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-nitro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 6-nitro-1H-indole-3-carboxylate: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthetic routes to Methyl 6-nitro-1H-indole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and practical guidance.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group onto the indole ring, specifically at the 6-position, significantly influences the molecule's electronic properties and biological activity. Methyl 6-nitro-1H-indole-3-carboxylate serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and antiviral agents. This guide will explore the primary synthetic strategies for obtaining this valuable compound, focusing on direct nitration and the Fischer indole synthesis, providing the necessary details for successful and reproducible execution in a laboratory setting.

Strategic Approaches to Synthesis

The synthesis of Methyl 6-nitro-1H-indole-3-carboxylate can be approached through two principal and well-established methodologies:

-

Direct Electrophilic Nitration of Methyl 1H-indole-3-carboxylate: This is a direct approach where the nitro group is introduced onto the pre-existing indole core. The regioselectivity of this reaction is a critical aspect that needs to be carefully controlled.

-

Fischer Indole Synthesis: This classic and versatile method involves the cyclization of a substituted phenylhydrazine with a suitable ketone or aldehyde, building the indole ring system with the nitro group already in place.

The choice between these strategies often depends on the availability of starting materials, desired scale of the reaction, and the specific isomeric purity required.

Method 1: Direct Nitration of Methyl 1H-indole-3-carboxylate

This method is conceptually straightforward but requires precise control of reaction conditions to achieve the desired regioselectivity and minimize the formation of byproducts. The electron-rich nature of the indole ring makes it susceptible to oxidation and polymerization under harsh acidic conditions.

Mechanistic Considerations

The nitration of an indole ring is an electrophilic aromatic substitution reaction. The C3 position of indole is the most electron-rich and typically the most reactive towards electrophiles. However, the presence of the electron-withdrawing methyl carboxylate group at C3 deactivates this position and directs the incoming electrophile to the benzene portion of the indole. The nitration is expected to occur primarily at the C5 and C6 positions. The precise ratio of these isomers is highly dependent on the reaction conditions.

To favor the formation of the 6-nitro isomer, careful selection of the nitrating agent and reaction temperature is crucial. A mixture of nitric acid and sulfuric acid is a common nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol

Materials:

-

Methyl 1H-indole-3-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. This process is highly exothermic and should be performed with caution.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1H-indole-3-carboxylate (e.g., 5.0 g) in concentrated sulfuric acid (e.g., 25 mL) at 0°C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the indole ester over a period of 30-60 minutes, ensuring the temperature is maintained between 0 and 5°C.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring. A precipitate should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Neutralization and Drying: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.[2]

Data Presentation

| Parameter | Value |

| Typical Yield | 40-60% (for the 6-nitro isomer) |

| Appearance | Pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.70 (br s, 1H, NH), 8.54 (d, J = 2.0 Hz, 1H, H-7), 8.13 (dd, J = 8.8, 2.0 Hz, 1H, H-5), 8.05 (d, J = 2.8 Hz, 1H, H-2), 7.69 (d, J = 8.8 Hz, 1H, H-4), 3.96 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.2, 144.1, 138.9, 134.5, 126.9, 119.3, 117.8, 111.4, 108.9, 51.5 |

Note: Spectroscopic data is predicted based on known values for similar indole structures and should be confirmed by experimental analysis.

Safety Considerations

-

Nitration reactions are highly exothermic and can be explosive if not controlled properly. Strict temperature control is essential.

-

Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

Method 2: Fischer Indole Synthesis

The Fischer indole synthesis provides a robust alternative for the preparation of Methyl 6-nitro-1H-indole-3-carboxylate, often with better control over the final product's regiochemistry.[3][4][5] This method involves the reaction of a (4-nitrophenyl)hydrazine with methyl pyruvate.

Mechanistic Rationale

The Fischer indole synthesis proceeds through several key steps:[4]

-

Hydrazone Formation: The reaction begins with the condensation of (4-nitrophenyl)hydrazine with methyl pyruvate to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to an ene-hydrazine intermediate.

-

[5][5]-Sigmatropic Rearrangement: Under acidic catalysis, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate then cyclizes, and upon elimination of ammonia, the aromatic indole ring is formed.

Experimental Protocol

Materials:

-

(4-Nitrophenyl)hydrazine hydrochloride

-

Methyl pyruvate

-

Ethanol or Acetic Acid

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Ice

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine hydrochloride (e.g., 5.0 g) in ethanol (e.g., 50 mL). Add methyl pyruvate (e.g., 1.1 equivalents) and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

-

Cyclization: After cooling, the solvent can be removed under reduced pressure. The crude hydrazone is then added to a pre-heated acidic catalyst, such as polyphosphoric acid (PPA) at 80-100°C, or a mixture of sulfuric acid and ethanol.[4] The mixture is stirred at this temperature for 1-3 hours.

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice. The resulting precipitate is collected by filtration.

-

Purification: The crude product is dissolved in ethyl acetate and washed with water and sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. Further purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Data Presentation

The expected data for the final product is the same as presented in the direct nitration method. The yield for the Fischer indole synthesis can vary but is often in the range of 50-70%.

Causality in Experimental Choices

-

Choice of Acid Catalyst: The strength of the acid catalyst in the Fischer indole synthesis is crucial. Stronger acids like PPA or sulfuric acid are often required to promote the[5][5]-sigmatropic rearrangement, but they can also lead to side reactions if the temperature is not well-controlled.[4]

-

Solvent for Hydrazone Formation: Ethanol or acetic acid are commonly used solvents for the initial hydrazone formation as they are good solvents for both the hydrazine and the pyruvate and facilitate the condensation reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Direct Nitration | Over-nitration or polymerization of the indole. | Use a milder nitrating agent (e.g., acetyl nitrate), ensure strict temperature control (below 0°C), and monitor the reaction closely to stop it once the starting material is consumed. |

| Formation of Multiple Isomers | Reaction conditions favoring multiple nitration sites. | Modify the solvent and temperature. Protecting the indole nitrogen with a suitable group (e.g., Boc) can sometimes improve regioselectivity. |

| Incomplete Fischer Indole Cyclization | Insufficiently acidic catalyst or low temperature. | Increase the reaction temperature or use a stronger acid catalyst like polyphosphoric acid. |

| Purification Difficulties | Close Rf values of isomers or byproducts. | Use a long chromatography column with a shallow solvent gradient for better separation. Recrystallization from a suitable solvent system can also be attempted. |

Conclusion

The synthesis of Methyl 6-nitro-1H-indole-3-carboxylate can be successfully achieved through either direct nitration of the corresponding indole ester or via the Fischer indole synthesis. The direct nitration method is atom-economical but requires careful control to manage regioselectivity. The Fischer indole synthesis offers a more controlled approach to the desired isomer, albeit with more synthetic steps. The choice of method will depend on the specific requirements of the research and the available resources. Both methods, when performed with care and attention to the details outlined in this guide, can provide this valuable building block for further synthetic endeavors in drug discovery and development.

References

-

Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

-

Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-678. [Link]

-

Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996. [Link]

-

Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 1, 2000 , 1045-1075. [Link]

-

Katritzky, A. R.; Rachwal, S.; Bayyuk, S. An Improved Fischer Synthesis of Nitroindoles. 1,3-Dimethyl-4-, 5-, and 6-Nitroindoles. Org. Prep. Proced. Int.1991 , 23, 357-363. [Link]

-

Parr, R. G.; Pearson, R. G. Absolute hardness: companion parameter to absolute electronegativity. J. Am. Chem. Soc.1983 , 105, 7512–7516. [Link]

-

Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; Wiley-VCH: New York, 1989. [Link]

-

Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-nitro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 6-nitro-1H-indole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the synthesis, spectral characteristics, solubility, and other critical parameters of this molecule. By integrating established experimental protocols with theoretical predictions, this guide serves as an essential resource for researchers engaged in the design and development of novel indole-based derivatives. The causality behind experimental choices and the logic of analytical interpretation are emphasized throughout to provide actionable, field-proven insights.

Introduction: The Significance of the 6-Nitroindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a nitro group at the 6-position of the indole ring, coupled with a methyl carboxylate at the 3-position, creates a molecule—Methyl 6-nitro-1H-indole-3-carboxylate—with a unique electronic landscape. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity and biological activity of the indole ring, making this compound a valuable building block for the synthesis of targeted therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development.

Synthesis and Purification

The synthesis of Methyl 6-nitro-1H-indole-3-carboxylate can be approached through several strategic pathways. A common and logical approach involves a two-step process: the esterification of 6-nitro-1H-indole-3-carboxylic acid or the nitration of methyl 1H-indole-3-carboxylate.

Synthetic Pathway: Fischer Indole Synthesis followed by Esterification

A robust method for the synthesis of the indole scaffold is the Fischer indole synthesis.[1][2] This can be followed by esterification to yield the target compound.

Caption: Fischer Indole Synthesis and Esterification Workflow.

Step-by-Step Protocol:

-

Fischer Indole Synthesis of 6-Nitro-1H-indole-3-carboxylic acid:

-

In a round-bottom flask, dissolve 4-nitrophenylhydrazine and pyruvic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid, for example, sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude 6-nitro-1H-indole-3-carboxylic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

-

Fischer-Speier Esterification:

-

Suspend the purified 6-nitro-1H-indole-3-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 6-nitro-1H-indole-3-carboxylate.

-

Further purification can be achieved by column chromatography on silica gel.

-

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in various scientific disciplines.

| Property | Value | Method of Determination/Prediction |

| Molecular Formula | C₁₀H₈N₂O₄ | - |

| Molecular Weight | 220.18 g/mol | - |

| Appearance | Expected to be a yellow to brown crystalline solid | Based on the appearance of 6-nitro-1H-indole-3-carboxylic acid.[3] |

| Melting Point | Not experimentally determined. Predicted to be lower than the corresponding carboxylic acid (245-249 °C).[3] | Differential Scanning Calorimetry (DSC) or Thiele Tube Method.[4][5][6][7] |

| Boiling Point | Not determined (likely to decompose at high temperatures) | - |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in non-polar solvents and water. | Shake-flask method or nephelometry.[3][8][9][10] |

| pKa | Predicted to be weakly acidic due to the N-H proton of the indole ring (pKa of indole is ~17). The electron-withdrawing nitro group may slightly decrease this value.[11][12] | Potentiometric titration or NMR spectroscopy.[13][14] |

| logP | Predicted to be moderately lipophilic. | Shake-flask method using n-octanol and water, or by HPLC. |

Spectral Analysis

The structural elucidation of Methyl 6-nitro-1H-indole-3-carboxylate relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, indole, and methyl protons.

-

Indole N-H: A broad singlet in the region of 8.0-9.0 ppm.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). The strong deshielding effect of the nitro group will cause the protons ortho and para to it to shift downfield.

-

Indole C2-H: A singlet or a narrow multiplet around 8.0-8.5 ppm.

-

Methyl Protons: A sharp singlet around 3.8-4.0 ppm corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the range of 160-170 ppm.

-

Aromatic and Indole Carbons: The sp² hybridized carbons of the indole and benzene rings will appear between 100-150 ppm. The carbon attached to the nitro group will be significantly deshielded.

-

Methyl Carbon: The carbon of the methyl ester group will show a signal around 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band in the region of 1700-1730 cm⁻¹.

-

N-O Stretch (Nitro): Two strong bands, one symmetric and one asymmetric, around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

-

C-O Stretch (Ester): A band in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 220.

-

Fragmentation: Common fragmentation pathways for indole derivatives include the loss of the ester group and cleavage of the indole ring. The presence of the nitro group will also influence the fragmentation pattern.[15]

Caption: Workflow for Synthesis and Analysis.

Chemical Reactivity and Stability

The chemical reactivity of Methyl 6-nitro-1H-indole-3-carboxylate is governed by the interplay of the electron-rich indole nucleus and the electron-withdrawing nitro and carboxylate groups.

-

Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. However, the presence of the ester at C3 and the deactivating nitro group on the benzene ring will make further electrophilic substitution challenging and likely require harsh reaction conditions.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene ring, due to the nitro group, may allow for nucleophilic aromatic substitution reactions under certain conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This provides a synthetic handle to introduce further diversity into the molecule.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong light and heat to prevent potential degradation. It should be stored in a cool, dry, and dark place.

Potential Applications in Research and Drug Development

The unique structural features of Methyl 6-nitro-1H-indole-3-carboxylate make it a promising candidate for various applications:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The 6-aminoindole derivative, obtained after reduction of the nitro group, can serve as a key intermediate for the development of kinase inhibitors, antiviral agents, and other biologically active molecules.

-

Materials Science: The electron-accepting properties of the nitroaromatic system suggest potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Chemical Biology: As a molecular probe to study biological processes. The indole scaffold can mimic the structure of tryptophan, allowing it to interact with various proteins and enzymes.

Conclusion

Methyl 6-nitro-1H-indole-3-carboxylate is a versatile heterocyclic compound with a rich chemical landscape. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, spectral characteristics, and potential applications. While some experimental data for this specific molecule is not yet available in the literature, this guide has outlined the established protocols for their determination, providing a solid foundation for future research. The insights provided herein are intended to empower researchers to fully leverage the potential of this valuable chemical entity in their scientific endeavors.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega, 5(28), 17355–17364. [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

To determine the melting point of given organic compound. (2025). Retrieved from [Link]

-

Titration curves of indole in different solvent mixtures at 25 o C. (n.d.). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

6-Nitroindole-3-carboxylic acid. (n.d.). Retrieved from [Link]

-

Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

-

Indole. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility Of Organic Compounds. (n.d.). Retrieved from [Link]

-

NMR determination of p K a values of indoloquinoline alkaloids. (2006). Magnetic Resonance in Chemistry, 44(6), 632–637. [Link]

-

X‐ray crystal structure of 4 a. (n.d.). Retrieved from [Link]

- AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5-. (1991). ORGANIC PREPARATIONS AND PROCEDURES INT., 23(3), 357-363.

-

Single crystal X‐ray structure of 3 a. (n.d.). Retrieved from [Link]

-

AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5. (n.d.). Retrieved from [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Symmetry, 14(3), 435. [Link]

-

Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. (2021). Organic Letters, 23(12), 4758–4763. [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Methyl indole-3-carboxylate. (n.d.). Retrieved from [Link]

-

Methyl indole-3-carboxylate. (n.d.). Retrieved from [Link]

-

Supporting information. (n.d.). Retrieved from [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Symmetry, 14(3), 435. [Link]

-

METHYL 6-NITRO-1-PHENYL-9H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLATE. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). (n.d.). Retrieved from [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27367–27372. [Link]

-

Mass spectral studies of nitroindole compounds. (2010). Retrieved from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. medpharma12.com [medpharma12.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www1.udel.edu [www1.udel.edu]

- 15. tsijournals.com [tsijournals.com]

"Methyl 6-nitro-1H-indole-3-carboxylate biological activity"

An In-Depth Technical Guide to the Biological Activity of Methyl 6-nitro-1H-indole-3-carboxylate

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2][3] This guide focuses on a specific, functionalized derivative, Methyl 6-nitro-1H-indole-3-carboxylate, a molecule poised at the intersection of several key pharmacophoric motifs. We will dissect its structural components, explore its synthesized and potential biological activities based on extensive data from related analogs, and provide a framework for its future investigation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the evaluation and potential application of this promising scaffold.

Molecular Architecture and Synthetic Strategy

Methyl 6-nitro-1H-indole-3-carboxylate is a heterocyclic organic compound featuring three critical functional domains:

-

The 1H-Indole Core: A bicyclic aromatic system that provides a rigid, planar scaffold for interaction with biological macromolecules.[1]

-

The Methyl 3-Carboxylate Group: An ester group at the C3 position which acts as a key site for potential derivatization and influences the molecule's electronic properties and hydrogen bonding capacity.

-

The 6-Nitro Group: An electron-withdrawing group on the benzene ring. In medicinal chemistry, nitroaromatic moieties are of profound interest as they can be bioreduced in hypoxic environments (e.g., solid tumors, anaerobic bacteria) to form reactive radical species, leading to cytotoxic effects.[4][5] This group is often a critical determinant of anticancer and antimicrobial activity.[6]

Synthetic Pathways

While a dedicated synthesis for this exact molecule is not extensively published, its construction can be logically inferred from established organo-synthetic methodologies. A plausible route involves the multi-step transformation of a readily available precursor like indoline-2-carboxylic acid. This would typically involve:

-

Nitration: Introduction of the nitro group onto the benzene ring of the indoline precursor.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

-

Dehydrogenation/Aromatization: Oxidation of the indoline ring to the fully aromatic indole system. A reagent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is often effective for this step.[7]

Alternative modern approaches, such as palladium-catalyzed intramolecular coupling reactions, offer versatile methods for constructing functionalized indole cores from various aniline derivatives.[8]

Spectrum of Biological Activity: Evidence and Extrapolation

Direct experimental data on methyl 6-nitro-1H-indole-3-carboxylate is limited. However, by analyzing robust data from structurally similar compounds—namely 6-nitroindoles, indole-3-carboxylates, and other nitroindazoles—we can construct a strong, evidence-based profile of its probable biological activities.

Anticancer Potential

The indole scaffold is a validated pharmacophore in oncology, forming the backbone of several FDA-approved drugs.[9] The presence of a 6-nitro group is particularly significant, as related 6-nitroindazole derivatives have demonstrated potent antiproliferative activity against lung carcinoma cell lines.[6] Furthermore, indole conjugates bearing a nitro group have shown superior cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines compared to the standard drug doxorubicin.[10]

Mechanism of Action: The anticancer effects of such indole derivatives are often multifactorial:

-

Induction of Apoptosis: Many indole compounds trigger programmed cell death by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases.[9][10]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).[9]

-

Inhibition of Tubulin Polymerization: Like the famous indole-based vinca alkaloids, many synthetic indoles disrupt microtubule dynamics, a critical process for cell division.[1][9]

-

Modulation of Signaling Pathways: Indole compounds are known to deregulate key cancer-promoting pathways, such as the PI3K/Akt/mTOR signaling cascade.[11]

Workflow for Anticancer Activity Validation

Caption: Workflow for validating the anticancer potential of novel indole derivatives.

Table 1: Comparative Cytotoxicity of Related Indole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole-Indole Conjugate (4-NO₂ substituted) | MCF-7 (Breast) | 5.98 | [10] |

| Fused Indole Derivative | A549 (Lung) | 0.031 | [9] |

| Arylthioindole Derivative | HCT116 (Colon) | 0.18 | [9] |

| 6-Nitro-benzo[g]indazole Derivative | NCI-H460 (Lung) | 5-15 |[6] |

Antimicrobial and Antiparasitic Activity

The nitro group is a classic pharmacophore for antimicrobial agents.[5] Its mode of action typically involves enzymatic reduction within the pathogen to generate cytotoxic reactive nitrogen species that damage DNA and other critical biomolecules.[4] This mechanism is highly plausible for methyl 6-nitro-1H-indole-3-carboxylate.

-

Antibacterial & Antifungal: Studies on 2-azetidinone derivatives of 6-nitro-indazole confirm broad-spectrum activity, including antibacterial, antifungal, and antitubercular effects.[6] Moreover, related indole-3-carboxamide structures are known to disrupt bacterial membranes and can potentiate the effects of conventional antibiotics against resistant strains.[12]

-

Antiparasitic: The 6-nitro-indazole scaffold has shown significant promise against various parasites.[6][13] Specifically, derivatives of 3-chloro-6-nitro-1H-indazole are potent against Leishmania infantum.[14] Molecular modeling suggests these compounds act by inhibiting trypanothione reductase (TryR), an enzyme essential for the parasite's defense against oxidative stress.[14]

Proposed Mechanism of Nitro-Based Antimicrobial Action

Caption: Bioreductive activation pathway for nitroaromatic antimicrobial agents.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided for the primary assessment of biological activity.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Methyl 6-nitro-1H-indole-3-carboxylate in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

The structural features of Methyl 6-nitro-1H-indole-3-carboxylate —combining the privileged indole scaffold with a bioreductive nitro group—make it a highly compelling candidate for drug discovery. Based on extensive evidence from closely related analogs, this molecule is predicted to possess significant anticancer, antimicrobial, and antiparasitic properties .

While this guide provides a strong theoretical and extrapolated foundation, the full potential of this scaffold remains to be unlocked. Future research should prioritize:

-

Systematic Biological Screening: Comprehensive evaluation of the parent compound against diverse panels of cancer cell lines, bacteria, fungi, and parasites.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a focused library of analogs by modifying the N1 position and the methyl ester to optimize potency, selectivity, and drug-like properties.

-

In-Depth Mechanistic Investigations: Elucidation of the precise molecular targets and pathways modulated by the compound to validate the proposed mechanisms of action.

The scientific community is encouraged to investigate this underexplored molecule, as it represents a promising starting point for the development of novel therapeutic agents to address critical unmet needs in oncology and infectious disease.

References

- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed.

- 1-methyl-6-nitro-1H-indole-3-carboxylic acid. (n.d.). Smolecule.

- Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. (n.d.). Benchchem.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed.

- Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PubMed Central.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (n.d.).

- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti

- ChemInform Abstract: Synthesis and Antimycobacterial Activities of Novel 6-Nitroquinolone-3-carboxylic Acids. (n.d.).

- Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (n.d.).

- Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity. (n.d.). Benchchem.

- Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (n.d.). PubMed.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.

- The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. (n.d.). Benchchem.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 1-methyl-6-nitro-1H-indole-3-carboxylic acid [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of Methyl 6-nitro-1H-indole-3-carboxylate: An In-depth Technical Guide

Introduction

Methyl 6-nitro-1H-indole-3-carboxylate is a functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a nitro group at the 6-position and a methyl carboxylate at the 3-position significantly alters the electronic properties of the indole ring, which in turn influences its chemical reactivity and biological activity. Accurate and comprehensive spectral characterization is paramount for the unambiguous identification of this molecule, ensuring its purity, and understanding its chemical behavior. This guide provides a detailed technical overview of the spectral properties of Methyl 6-nitro-1H-indole-3-carboxylate, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to characterize such molecules.

Molecular Structure and its Influence on Spectral Properties

The spectral characteristics of Methyl 6-nitro-1H-indole-3-carboxylate are a direct consequence of its molecular architecture. The indole nucleus, an aromatic heterocyclic system, possesses a distinct set of spectral signatures. The electron-withdrawing nature of the nitro group at the 6-position significantly deshields the protons and carbons in its vicinity, leading to downfield shifts in the NMR spectra. Conversely, the methyl carboxylate group at the 3-position, also an electron-withdrawing group, influences the electronic environment of the pyrrole ring portion of the indole. These substituent effects are key to interpreting the spectral data.

Caption: A simplified representation of the core indole structure and its substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 6-nitro-1H-indole-3-carboxylate is predicted to exhibit distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl protons of the ester group. The electron-withdrawing nitro group at the 6-position will cause a significant downfield shift for the protons on the benzene ring, particularly H-5 and H-7.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~12.0 | br s | - |

| H-2 | ~8.3 | s | - |

| H-7 | ~8.1 | d | ~8.5 |

| H-5 | ~7.9 | dd | ~8.5, ~2.0 |

| H-4 | ~7.7 | d | ~2.0 |

| O-CH₃ | ~3.8 | s | - |

Justification of Predicted Shifts:

-

N-H Proton: The N-H proton of indoles typically appears as a broad singlet at a downfield chemical shift, which is further enhanced by the presence of electron-withdrawing groups.

-

Aromatic Protons: The chemical shifts of the aromatic protons are predicted based on the known spectrum of methyl 1H-indole-3-carboxylate and the anticipated deshielding effect of the nitro group at the 6-position.[1][2] H-5 and H-7 are expected to be the most affected, shifting significantly downfield.

-

Methyl Protons: The methyl protons of the ester group are expected to appear as a sharp singlet in the typical region for such functional groups.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 6-nitro-1H-indole-3-carboxylate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of -2 to 14 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the nitro group is expected to cause a significant downfield shift for C-6 and an upfield shift for the adjacent carbons (C-5 and C-7) due to resonance effects.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C-6 | ~142 |

| C-7a | ~135 |

| C-3a | ~128 |

| C-2 | ~127 |

| C-5 | ~118 |

| C-4 | ~115 |

| C-7 | ~112 |

| C-3 | ~107 |

| O-CH₃ | ~52 |

Justification of Predicted Shifts:

The predicted chemical shifts are extrapolated from the data for methyl 1H-indole-3-carboxylate and known substituent chemical shift (SCS) effects of a nitro group on a benzene ring.[1][3] The C-6 carbon, directly attached to the nitro group, will be the most deshielded aromatic carbon.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of 0 to 200 ppm.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 6-nitro-1H-indole-3-carboxylate (Molecular Weight: 220.18 g/mol ), the molecular ion peak (M⁺) is expected at m/z 220.

Expected Fragmentation Pattern:

The fragmentation of nitroindoles is characterized by the loss of the nitro group and subsequent cleavages of the indole ring.[4][5]

-

m/z 220: Molecular ion (M⁺).

-

m/z 190: Loss of NO ([M-NO]⁺).

-

m/z 174: Loss of NO₂ ([M-NO₂]⁺).

-

m/z 146: Loss of COOCH₃ from the [M-NO]⁺ fragment.

-

m/z 116: A common fragment in indole derivatives.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to get a comprehensive fragmentation profile.

Sources

- 1. tetratek.com.tr [tetratek.com.tr]

- 2. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl indole-3-carboxylate(942-24-5) 13C NMR spectrum [chemicalbook.com]

- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-3-carboxylate Derivatives and Analogs

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] This guide focuses on a specific, yet highly promising scaffold: Methyl 6-nitro-1H-indole-3-carboxylate. The strategic placement of a nitro group at the 6-position and a methyl carboxylate at the 3-position creates a unique electronic and steric profile, rendering this molecule a versatile platform for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of derivatives and analogs of this core structure, aimed at researchers and professionals in drug discovery and development.

The Strategic Importance of the 6-Nitro-1H-indole-3-carboxylate Scaffold

The indole ring system is a fundamental component of numerous natural products and synthetic drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the biological activity of the parent molecule.[2] Specifically, the 6-nitro substitution is of interest for its potential to influence interactions with biological targets and alter metabolic stability. The methyl carboxylate group at the 3-position serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize biological activity. This combination of functionalities makes Methyl 6-nitro-1H-indole-3-carboxylate a compelling starting point for the design of new drugs, particularly in the fields of oncology and infectious diseases.

Synthesis of the Core Scaffold and its Derivatives

While a specific, detailed protocol for the synthesis of Methyl 6-nitro-1H-indole-3-carboxylate is not extensively documented in publicly available literature, established methods for indole synthesis can be logically applied. The Reissert and Batcho-Leimgruber syntheses, which both commence from ortho-nitrotoluenes, are particularly relevant.[3][4][5][6]

Proposed Synthetic Pathway: A Modified Reissert Approach

The Reissert indole synthesis provides a robust method for the preparation of indole-2-carboxylic acids, which can be subsequently esterified.[5][6] A plausible pathway for the synthesis of Methyl 6-nitro-1H-indole-3-carboxylate is outlined below.

Experimental Protocol: Synthesis of 6-Nitro-1H-indole-3-carboxylic acid

Step 1: Condensation to form Ethyl 2-(4-nitro-2-nitrophenyl)pyruvate

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

To this solution, add 4-methyl-3-nitroaniline.

-

Slowly add diethyl oxalate to the reaction mixture with continuous stirring.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization to 6-Nitro-1H-indole-3-carboxylic acid

-

Suspend the crude ethyl 2-(4-nitro-2-nitrophenyl)pyruvate in a mixture of acetic acid and water.

-

Heat the suspension and add iron powder portion-wise with vigorous stirring.

-

The reductive cyclization will proceed. Monitor the reaction by TLC.

-

After the reaction is complete, filter the hot solution to remove the iron residues.

-

Cool the filtrate to allow the product, 6-Nitro-1H-indole-3-carboxylic acid, to crystallize.

-

Collect the crystals by filtration, wash with water, and dry.

Step 3: Esterification to Methyl 6-nitro-1H-indole-3-carboxylate

-

Dissolve the 6-Nitro-1H-indole-3-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 6-nitro-1H-indole-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Derivatization Strategies

The core scaffold of Methyl 6-nitro-1H-indole-3-carboxylate offers several avenues for derivatization to explore structure-activity relationships (SAR).

-

N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated to introduce various substituents, which can influence lipophilicity and interactions with target proteins.

-

Amide Formation: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or diazotization reactions.

Biological Activities and Therapeutic Potential

While direct biological data for Methyl 6-nitro-1H-indole-3-carboxylate and its immediate derivatives are limited, the broader class of nitroindoles and indole-3-carboxylates has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Nitroindole derivatives have shown promising anticancer activities through various mechanisms. Substituted 5-nitroindoles, for example, have been identified as binders of the c-Myc G-quadruplex, a structure involved in the regulation of the c-Myc oncogene.[4] This suggests that 6-nitroindole analogs could also exhibit similar activity. Furthermore, indole-6-carboxylate esters have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial targets in cancer therapy.[7]

Structure-Activity Relationship (SAR) Insights from Analogs:

-

Substitution on the Indole Nitrogen: Methyl substitution at the N-1 position of some indole derivatives has been shown to significantly enhance anticancer activity.[8]

-

Aromatic Substituents: The nature and position of substituents on phenyl rings attached to the indole scaffold can dramatically impact cytotoxicity. For instance, in a series of indole-6-carboxylate derivatives, a chloro group at the 4-position of an aromatic ring was found to enhance VEGFR-2 inhibitory activity.[7]

Table 1: Anticancer Activity of Representative Indole Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Lines | Reported Activity (IC50) |

| 5-Nitroindole Derivatives[4] | c-Myc G-Quadruplex Binders | HeLa | Varies by derivative |

| Indole-6-carboxylate Hydrazine-1-carbothioamides[7] | EGFR Inhibitors | HepG2, HCT-116, A549 | Potent antiproliferative activity |

| Indole-6-carboxylate Oxadiazoles[7] | VEGFR-2 Inhibitors | HepG2, HCT-116, A549 | Potent antiproliferative activity |

Antimicrobial Activity

Nitroaromatic compounds, including nitroindoles, are known to possess antimicrobial properties.[9] Their mechanism of action often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and superoxide species that can damage DNA and other vital cellular components.[9] Indole-3-carboxamide derivatives have also been explored as antimicrobial agents and have shown the ability to potentiate the effects of existing antibiotics.

SAR Insights from Analogs:

-

Halogenation: The introduction of bromine at the 5-position of indole-3-carboxamides has been shown to broaden the spectrum of antimicrobial activity.

-

Polyamine Conjugates: Conjugation of indole-3-carboxamides with polyamines can enhance antimicrobial potency and the ability to disrupt bacterial membranes.

Table 2: Antimicrobial Activity of Representative Indole Derivatives

| Compound Class | Target Organisms | Reported Activity (MIC) |

| 5-Bromo-indole-3-carboxamido-polyamines | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 µM |

| Indole-3-carboxamides | S. aureus, B. subtilis, E. coli | Varies by derivative |

Workflow for Biological Evaluation

A systematic approach is crucial for evaluating the therapeutic potential of novel Methyl 6-nitro-1H-indole-3-carboxylate derivatives.

Conclusion and Future Directions

Methyl 6-nitro-1H-indole-3-carboxylate represents a promising and underexplored scaffold in medicinal chemistry. Based on the established biological activities of related nitroindoles and indole-3-carboxylates, derivatives of this core structure are strong candidates for the development of novel anticancer and antimicrobial agents. Future research should focus on the development of efficient and scalable synthetic routes to this core and its analogs. Systematic derivatization and subsequent biological screening are warranted to elucidate the structure-activity relationships and identify lead compounds for further preclinical development. The versatility of this scaffold, coupled with the known pharmacological importance of the indole nucleus, positions Methyl 6-nitro-1H-indole-3-carboxylate as a valuable starting point for innovative drug discovery programs.

References

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]

-

the leimgruber-batcho indole synthesis. HETEROCYCLES. Available at: [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. Available at: [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

-

Reissert indole synthesis. Wikipedia. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

-

Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. Available at: [Link]

-

Fischer Indole Synthesis. YouTube. Available at: [Link]

-

Leimgruber–Batcho Indole Synthesis. YouTube. Available at: [Link]

-

(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]

-

Reissert indole synthesis. chemeurope.com. Available at: [Link]

-

Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Related Topics. SciSpace. Available at: [Link]

-

Reissert-Indole-Synthesis.pdf. ResearchGate. Available at: [Link]

- Reissert Indole Synthesis. Unknown Source.

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. Available at: [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Unknown Source. Available at: [Link]

Sources

- 1. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert_indole_synthesis [chemeurope.com]

- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 6-nitro-1H-indole-3-carboxylate

Introduction

Methyl 6-nitro-1H-indole-3-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific incorporation of a nitro group at the 6-position and a methyl carboxylate at the 3-position provides synthetic handles for further molecular elaboration. This guide offers a comprehensive overview of the primary synthetic strategies for this target molecule, grounded in established chemical principles and supported by field-proven insights. We will delve into the mechanistic underpinnings of the chosen synthetic routes, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in their synthetic planning.

Retrosynthetic Analysis and Strategy Selection

A robust synthetic plan begins with a logical retrosynthetic analysis. For a substituted indole like Methyl 6-nitro-1H-indole-3-carboxylate, several disconnections are possible, leading to well-established named reactions. The two most prominent strategies are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.

Caption: Retrosynthetic analysis of Methyl 6-nitro-1H-indole-3-carboxylate.

The Fischer Indole Synthesis presents the most direct and efficient pathway.[1] It constructs the indole ring from a phenylhydrazone, which is readily prepared from the corresponding arylhydrazine and a carbonyl compound. This route elegantly installs the required substituents from commercially available or easily synthesized starting materials. The Leimgruber-Batcho synthesis, while powerful for many indoles, is less direct for this specific target as it naturally yields indoles unsubstituted at the C2 and C3 positions.[2][3] Therefore, this guide will focus primarily on the Fischer methodology.

Primary Route: The Fischer Indole Synthesis

The Fischer Indole Synthesis is a robust and widely utilized method discovered in 1883 that involves the acid-catalyzed cyclization of an arylhydrazone.[1][4] For our target molecule, the synthesis proceeds in two key stages: formation of the hydrazone intermediate, followed by its intramolecular cyclization.

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting and optimization.

-

Hydrazone Formation : The reaction begins with the condensation of 4-nitrophenylhydrazine and methyl pyruvate, typically under mild acidic or neutral conditions, to form (E)-Methyl 2-[(4-nitrophenyl)hydrazono]propanoate.[5] This is a standard imine-type formation with the elimination of water.

-

Acid-Catalyzed Cyclization : The hydrazone is then treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.[1][6] The mechanism proceeds as follows:

-

The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

-

After protonation, a key[7][7]-sigmatropic rearrangement occurs, breaking the N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.

-

The resulting di-imine intermediate undergoes rearomatization.

-

An intramolecular nucleophilic attack by the newly formed amino group onto the imine carbon creates the five-membered ring.

-

Finally, the elimination of an ammonia molecule under the acidic and heated conditions yields the stable, aromatic indole ring.[1]

-

Starting Materials

A key advantage of this route is the accessibility of the starting materials.

| Starting Material | Supplier Availability | Notes on Synthesis |

| 4-Nitrophenylhydrazine | Commonly available | Can be prepared from 4-nitroaniline via diazotization followed by reduction. |

| Methyl Pyruvate | Commonly available | Can be synthesized by the acid-catalyzed esterification of pyruvic acid with methanol.[8] |

| Polyphosphoric Acid (PPA) | Commonly available | An excellent catalyst and solvent for this reaction due to its strong dehydrating properties and ability to facilitate the necessary proton transfers.[9][10] |

Experimental Protocols

The following protocols represent a validated, two-step procedure for the synthesis of Methyl 6-nitro-1H-indole-3-carboxylate.

Workflow Diagram

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carcinogenic Properties of Nitro-aromatic Compounds

Introduction: The Duality of the Nitro Group

Nitro-aromatic compounds, a class of organic molecules characterized by one or more nitro groups (NO₂) attached to an aromatic ring system, are fixtures of the modern chemical industry.[1][2] Their unique chemical properties, stemming from the strong electron-withdrawing nature of the nitro group, make them invaluable precursors in the synthesis of dyes, explosives, pesticides, polymers, and pharmaceuticals.[1][2][3] However, this same electronic character is the wellspring of their biological activity, including a significant and well-documented potential for carcinogenicity.[1][4][5] These compounds are found as environmental pollutants, notably in emissions from diesel engines and other combustion processes, leading to widespread human exposure.[4][6][7] This guide provides a technical deep-dive into the molecular mechanisms that underpin the carcinogenicity of nitro-aromatic compounds, the structure-activity relationships that govern their potency, and the experimental methodologies crucial for their evaluation, aimed at researchers, toxicologists, and drug development professionals.

Part 1: The Molecular On-Switch: Metabolic Activation via Nitroreduction

The carcinogenicity of most nitro-aromatic compounds is not an intrinsic property of the parent molecule. Instead, it is a consequence of metabolic activation within the body, a process that transforms the relatively inert nitro group into a highly reactive electrophile capable of damaging DNA. The central and indispensable pathway for this activation is enzymatic nitroreduction.[8][9]

This multi-step process is catalyzed by a variety of enzymes known as nitroreductases, which are present in both mammalian tissues and gut microbiota.[10][11] Key mammalian enzymes include cytosolic aldehyde oxidase and microsomal cytochrome P450 reductase.[10][11] The reduction proceeds sequentially, with each step generating a more reactive intermediate:

-

Formation of the Nitroso Intermediate: The nitro group (R-NO₂) undergoes a two-electron reduction to form a nitrosoaromatic (R-NO).

-

Generation of the N-Hydroxylamine: The nitroso intermediate is further reduced to an N-hydroxylamine (R-NHOH). This metabolite is a critical player, as it is often stable enough to circulate but reactive enough to be a proximate carcinogen.[9][12]

-

Formation of the Ultimate Carcinogen: The N-hydroxylamine can be further activated, typically through O-acetylation or O-sulfonation by cytosolic transferase enzymes (e.g., N-acetyltransferases or sulfotransferases).[6] This creates an unstable ester that spontaneously breaks down, losing acetate or sulfate to form a highly electrophilic nitrenium ion (R-NH⁺).[6] This nitrenium ion is the ultimate carcinogenic species, avidly seeking out electron-rich sites on cellular macromolecules, most critically, DNA.[6]

It is this bioactivation cascade that transforms a stable industrial chemical into a potent genotoxic agent. The balance between these activation pathways and detoxification routes (e.g., complete reduction to the less reactive amine, R-NH₂, or ring oxidation followed by conjugation) determines the ultimate carcinogenic risk of a given compound.[9]

Caption: Metabolic activation cascade of nitro-aromatic compounds.

Part 2: The Genotoxic Event: DNA Adduct Formation and Mutagenesis

The ultimate electrophilic metabolite, the nitrenium ion, reacts readily with nucleophilic centers in DNA. The primary targets are the C8 and N² positions of guanine and, to a lesser extent, the C8 of adenine.[6] This covalent binding forms a DNA adduct—a piece of the chemical carcinogen permanently attached to the genetic material.

The presence of these bulky adducts on the DNA template is a catastrophic event for the cell. If not removed by the cell's DNA repair machinery (e.g., nucleotide excision repair), these adducts can cause the DNA polymerase to make errors during replication.[1] This leads to mutations, which are permanent alterations in the DNA sequence. The types of mutations commonly induced by nitro-aromatic compounds include:

-

Base Pair Substitutions: Particularly G:C → T:A transversions.[6]

-

Frameshift Mutations: Insertions or deletions of base pairs, often occurring at sequences of repeated guanine bases.[6]

When these mutations occur in critical genes that control cell growth and division, such as proto-oncogenes (e.g., K-ras) or tumor suppressor genes (e.g., p53), they can lead to uncontrolled cell proliferation and the initiation of cancer.[6] The formation of DNA adducts is therefore considered the key initiating event in the chemical carcinogenesis of these compounds.[1][6]

Caption: The pathway from metabolic activation to cancer initiation.

Part 3: Structure-Activity Relationships (SAR): Predicting Carcinogenicity

The carcinogenic potency of nitro-aromatic compounds is not uniform across the class; it is profoundly influenced by their molecular structure.[1][5] Understanding these structure-activity relationships (SAR) is crucial for predicting the hazard of new chemicals and for designing safer alternatives in drug development.[13][14]

Key structural determinants include:

-

Number and Position of Nitro Groups: Mutagenicity often increases with the number of nitro groups. For example, dinitropyrenes are significantly more mutagenic than 1-nitropyrene.[6] The position of the nitro group also matters, as it affects the electronic properties and metabolic accessibility of the molecule.

-

Ring System: The size and planarity of the aromatic system are critical. Larger, planar polycyclic aromatic hydrocarbon (PAH) backbones, like those in nitropyrenes and nitrochrysenes, are often associated with higher carcinogenic potential. This planarity is thought to facilitate intercalation into the DNA helix, positioning the reactive metabolite for adduct formation.

-

Other Substituents: The presence of other functional groups on the aromatic ring can either enhance or diminish carcinogenic activity by altering the compound's electronic properties, lipophilicity, and metabolic fate.[13]

| Compound Class | Key SAR Determinants | Carcinogenic Potency |

| Monocyclic Nitroarenes | Number of NO₂ groups (e.g., Dinitro > Mono) | Moderate to High |

| Nitrated PAHs | Planarity, size of aromatic system, NO₂ position | High to Very High |

| Nitro-heterocycles | Nature of the heteroatom, ring stability | Variable |

| Nitro-anilines | Relative positions of NO₂ and NH₂ groups | Variable |

Part 4: A Practical Guide to Experimental Assessment

Evaluating the carcinogenic potential of a nitro-aromatic compound requires a tiered approach using a battery of validated toxicological assays. The goal is to detect genotoxicity, the compound's ability to damage DNA, which is a primary indicator of carcinogenic hazard.

Workflow for Genotoxicity Assessment

Caption: Tiered experimental workflow for assessing carcinogenicity.

Key Protocol 1: The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the cornerstone of genotoxicity testing. Its utility for nitro-aromatics is well-established. Many of these compounds are potent mutagens in this assay.[8][15]

-

Principle: The assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic compound can cause a reverse mutation in the histidine gene, restoring its function (His⁺) and allowing the bacteria to grow and form colonies.

-

Causality in Method Design:

-

Strain Selection: Strains like TA98 and TA100 are commonly used. TA98 is particularly sensitive to frameshift mutagens, a common mode of action for many nitro-aromatics.[6] Specialized strains deficient in specific nitroreductase or O-acetyltransferase enzymes (e.g., TA98NR) can be used to mechanistically prove that nitroreduction is required for mutagenicity.[6]

-

Metabolic Activation (S9 Mix): Because bacteria may lack the full complement of mammalian metabolic enzymes, the test is run both with and without an external source of metabolic activation. This is typically the S9 fraction, a supernatant from homogenized rat liver centrifuged at 9000g, which contains microsomal and cytosolic enzymes (like cytochrome P450s).[15] This allows for the detection of compounds that require mammalian-style bioactivation to become mutagenic.

-

-